molecular formula C25H27N5O3S2 B2754305 ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 852144-20-8

ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2754305
CAS No.: 852144-20-8
M. Wt: 509.64
InChI Key: VQWHFTVRVUGZBL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to participate in a variety of chemical reactions. They are essential and efficient chemical precursors for generating biologically active structures .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Abdel-Motaal, Alanzy, and Asem (2020) explores the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which are structurally related to the queried compound. Their research highlighted the synthesis of new heterocycles aimed at evaluating their anticancer activity against colon HCT-116 human cancer cell line, with some compounds displaying potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Heterocyclic Chemistry

Another study conducted by Sabnis and Rangnekar (1990) presented an efficient synthesis method for 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, demonstrating the flexibility of the thiophene and triazole frameworks in creating various heterocyclic compounds (Sabnis & Rangnekar, 1990).

Antimicrobial and Antioxidant Studies

K. Raghavendra et al. (2016) synthesized lignan conjugates incorporating a thiophene moiety, which were then tested for antimicrobial and antioxidant activities. The results demonstrated that some compounds showed excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).

Antitumor Evaluation

Research by Shams, Mohareb, Helal, and Mahmoud (2010) on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed that most of the synthesized compounds exhibited high inhibitory effects when tested for their antiproliferative activity against various human cancer cell lines, showcasing the therapeutic potential of these compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives are known for their vast array of biological activities .

Future Directions

Given the biological importance of indole derivatives , there could be interest in further studying this compound and related structures for potential applications in medicine or other fields.

Properties

IUPAC Name

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S2/c1-3-30-22(17-13-26-18-11-7-5-9-15(17)18)28-29-25(30)34-14-20(31)27-23-21(24(32)33-4-2)16-10-6-8-12-19(16)35-23/h5,7,9,11,13,26H,3-4,6,8,10,12,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHFTVRVUGZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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